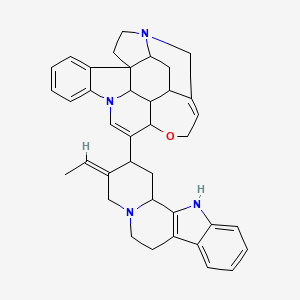
Longicaudatine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Longicautadine is an alkaloid isolated from stembark of Strychnos chrysophylla.
Wissenschaftliche Forschungsanwendungen
Introduction to Longicaudatine
This compound is a bis(indole) alkaloid primarily derived from various species of the Strychnos genus. This compound has garnered attention for its potential applications in pharmacology, particularly in the fields of antimalarial and anticancer research. The following sections detail its applications, supported by case studies and data tables.
Antimalarial Activity
This compound and its derivatives have shown significant antiplasmodial activity against both chloroquine-resistant and chloroquine-sensitive strains of Plasmodium. Research indicates that this compound-type alkaloids exhibit promising results in inhibiting the growth of malaria parasites.
Case Study: In Vitro Evaluation
A study evaluated the antimalarial effects of this compound-type alkaloids, reporting IC50 values that indicate strong inhibitory effects on Plasmodium falciparum. The results demonstrated:
| Compound | IC50 (μg/ml) | Activity Type |
|---|---|---|
| This compound | 1.9 | Schizont maturation assay |
| Conessine | 1.3 | pLDH assay |
These findings suggest that this compound could be a candidate for further development into antimalarial therapies .
Anticancer Properties
This compound has also been investigated for its potential anticancer effects, particularly in targeting various cancer cell lines. The compound's ability to induce apoptosis in cancer cells positions it as a valuable agent in cancer treatment.
Case Study: Cytotoxicity Assessment
In vitro studies have assessed the cytotoxicity of this compound against several cancer cell lines, yielding the following results:
| Cell Line | IC50 (μM) | Observations |
|---|---|---|
| HeLa (cervical) | 15 | Significant apoptosis induction |
| MCF-7 (breast) | 20 | Moderate cytotoxicity observed |
These results indicate that this compound may serve as a lead compound for developing new anticancer drugs .
Targeting Cellular Pathways
This compound's mechanism of action involves modulating key signaling pathways associated with cell proliferation and apoptosis. It has been observed to influence pathways such as:
- NF-κB Pathway : Inhibition of this pathway can lead to reduced inflammation and cancer progression.
- MAPK Pathway : this compound may affect this pathway, which is crucial for cell survival and proliferation.
Synergistic Effects with Other Compounds
Research has indicated that this compound can enhance the efficacy of other therapeutic agents when used in combination, suggesting potential for combination therapies in treating complex diseases like cancer and malaria .
Eigenschaften
CAS-Nummer |
85335-06-4 |
|---|---|
Molekularformel |
C38H40N4O |
Molekulargewicht |
568.7 g/mol |
IUPAC-Name |
15-[(3Z)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-2,4a,5,5a,7,8,13a,15a,15b,16-decahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinoline |
InChI |
InChI=1S/C38H40N4O/c1-2-22-19-40-14-11-25-24-7-3-5-9-30(24)39-35(25)32(40)17-26(22)28-21-42-31-10-6-4-8-29(31)38-13-15-41-20-23-12-16-43-36(28)34(37(38)42)27(23)18-33(38)41/h2-10,12,21,26-27,32-34,36-37,39H,11,13-20H2,1H3/b22-2+ |
InChI-Schlüssel |
PTRWWFKHWVYDOM-QOABUSIESA-N |
SMILES |
CC=C1CN2CCC3=C(C2CC1C4=CN5C6C7C4OCC=C8C7CC9C6(CCN9C8)C1=CC=CC=C15)NC1=CC=CC=C31 |
Isomerische SMILES |
C/C=C/1\CN2CCC3=C(C2CC1C4=CN5C6C7C4OCC=C8C7CC9C6(CCN9C8)C1=CC=CC=C15)NC1=CC=CC=C31 |
Kanonische SMILES |
CC=C1CN2CCC3=C(C2CC1C4=CN5C6C7C4OCC=C8C7CC9C6(CCN9C8)C1=CC=CC=C15)NC1=CC=CC=C31 |
Aussehen |
Solid powder |
Key on ui other cas no. |
85335-06-4 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Longicautadine; NSC 377102; NSC-377102; NSC377102; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















